molecular formula C20H25NO5S B14992303 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B14992303
M. Wt: 391.5 g/mol
InChI Key: MGCVWFGGNHVIBS-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure incorporating a furan ring, a tetrahydrothiophene-1,1-dioxide (sulfone) group, and a phenoxypropanamide core. The integration of these distinct pharmacophores makes it a valuable scaffold for exploring novel biological activities and structure-activity relationships (SAR). Compounds with furan and sulfone moieties are frequently investigated for their potential as enzyme inhibitors or as modulators of various biological pathways . Similarly, the phenoxypropanamide structure is a common motif in active pharmaceutical ingredients. Researchers may utilize this chemical as a key intermediate in the synthesis of more complex target molecules or as a lead compound in biological screening assays. Its specific properties warrant investigation in areas such as oncology, infectious diseases, or central nervous system disorders, where analogous structures have shown activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for determining the suitability of this compound for their specific applications.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C20H25NO5S/c1-14-6-7-18(11-15(14)2)26-16(3)20(22)21(12-19-5-4-9-25-19)17-8-10-27(23,24)13-17/h4-7,9,11,16-17H,8,10,12-13H2,1-3H3

InChI Key

MGCVWFGGNHVIBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Biological Activity

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is an organic compound with potential applications in medicinal chemistry. Its unique structure incorporates a phenoxy group, a tetrahydrothiophene moiety, and a furan substituent, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H22_{22}N2_{2}O3_{3}S. The structure features a tetrahydrothiophene ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19_{19}H22_{22}N2_{2}O3_{3}S
Molecular Weight366.45 g/mol
CAS Number880785-84-2

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as yeast-like fungi like Candida albicans .

Cytoprotective Effects

Research has also explored the cytoprotective effects of related compounds on cellular systems. For example, studies on compounds with similar structural motifs demonstrated their ability to protect against oxidative stress-induced damage in human fibroblast cells. This was achieved by reducing DNA strand breaks and mitochondrial membrane potential loss when pretreated with these compounds prior to exposure to carcinogens .

The mechanism by which these compounds exert their biological effects may involve modulation of cellular signaling pathways. For instance, they may influence the expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense against oxidative stress . Additionally, the presence of the tetrahydrothiophene moiety may enhance the compound's ability to interact with biological targets due to its potential for forming reactive intermediates.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial activity of various derivatives of tetrahydrothiophene-containing compounds at concentrations around 64 µg/mL. The results indicated that these derivatives effectively inhibited the growth of Candida albicans, E. coli, and Staphylococcus aureus, suggesting a promising avenue for further development in antimicrobial therapies .

Cytoprotection in Human Cells

In another study focused on cytoprotection, researchers treated normal human colon fibroblast cells with a compound structurally related to 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide before exposing them to a known carcinogen. The findings revealed that pretreatment significantly reduced DNA damage and preserved mitochondrial integrity compared to untreated controls .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Propanamide Derivatives

describes N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, which share the N-(furan-2-ylmethyl) and phenoxypropanamide core with the target compound. Key differences include:

  • Substituent Position: The target compound uses 3,4-dimethylphenoxy, while analogs in feature 4-morpholin-3-fluorophenyl and other phenoxy substitutions.
  • Biological Activity: The analogs in demonstrated antibacterial and antifungal activity, attributed to the electron-withdrawing fluorine and morpholine groups.
Table 1: Structural and Activity Comparison
Compound Substituents (Phenoxy Group) Nitrogen Substituents Reported Activity
Target Compound 3,4-Dimethylphenoxy 1,1-Dioxidotetrahydrothiophen-3-yl, Furan Not explicitly reported
Analog (8E–8L) Varied (e.g., 4-Fluoro) Morpholin-3-fluorophenyl, Furan Antibacterial, Antifungal

Hydroxamic Acid and Antioxidant Propanamides

highlights N-(4-chlorophenyl)-N-hydroxypropanamides and related hydroxamic acids. While these share the propanamide backbone, critical differences include:

  • Functional Groups: Hydroxamic acids (e.g., compound 6–10) contain N-hydroxy groups, enhancing metal-chelating and antioxidant properties.
  • Substituent Effects: The 4-chlorophenyl group in compounds improves radical scavenging in DPPH assays. The target’s 3,4-dimethylphenoxy group, being less electron-deficient, may reduce such activity .

Bioavailability and Physicochemical Properties

establishes that rotatable bonds (≤10) and polar surface area (≤140 Ų) are critical for oral bioavailability. The target compound’s structure includes:

  • Rotatable Bonds : Estimated ≥7 (propanamide chain, furan-methyl linkage, and sulfone heterocycle).
  • Polar Surface Area : High due to sulfone (S=O), amide (C=O), and furan oxygen atoms, likely exceeding 140 Ų.
    This predicts lower oral bioavailability compared to simpler analogs like propanil (N-(3,4-dichlorophenyl)propanamide, ), which has fewer rotatable bonds and a smaller polar surface area .
Table 2: Bioavailability Predictors
Compound Rotatable Bonds Polar Surface Area (Estimated) Bioavailability Prediction
Target Compound ≥7 >140 Ų Low
Propanil () 3 ~90 Ų High
Analog (8E–8L) 6–8 ~120–150 Ų Moderate

Sulfonamide and Sulfone-Containing Derivatives

describes 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, which shares a sulfonamide group. Key comparisons:

  • Sulfone vs. Sulfonamide: The target’s 1,1-dioxidotetrahydrothiophen-3-yl group is a cyclic sulfone, while ’s compound has a linear sulfonamide.
  • Biological Targets : Sulfonamides () often target enzymes like carbonic anhydrase. The target’s sulfone may instead influence solubility or protein binding without direct enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide to improve yield and purity?

  • Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediate stability and reaction kinetics . Pair this with iterative experimental design, such as varying solvent polarity (e.g., DMF vs. THF) and temperature gradients (50–120°C), to identify optimal conditions. Monitor purity via HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., furan methylene protons at δ 4.2–4.5 ppm; tetrahydrothiophene sulfone signals at δ 3.1–3.4 ppm) .
  • Mass Spectrometry : Validate molecular weight using high-resolution ESI-MS (expected [M+H]+^+ ~495.2 Da) .
  • XRD : For crystalline derivatives, perform single-crystal X-ray diffraction to resolve stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods for dust-generating steps (e.g., weighing) to prevent inhalation (H333 hazard) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (H313 hazard) .
  • Waste Disposal : Neutralize reaction byproducts (e.g., acidic/basic residues) before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can computational modeling predict the biological or catalytic activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., enzyme active sites). Focus on the sulfone and furan moieties as potential pharmacophores .
  • DFT Calculations : Compute partial charges and frontier molecular orbitals (HOMO/LUMO) to assess reactivity in catalytic applications (e.g., redox potential of the tetrahydrothiophene sulfone group) .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Cross-Validation : Test solubility in parallel using:
  • UV-Vis Spectroscopy (quantify dissolved compound at λ_max).
  • Gravimetric Analysis (evaporate saturated solutions to measure residue mass) .
  • Environmental Controls : Standardize temperature (25°C ± 0.1) and solvent batch purity to minimize variability .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Hepatic Microsome Assay : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition by the compound .

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